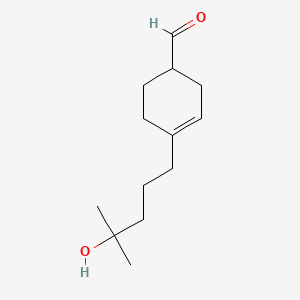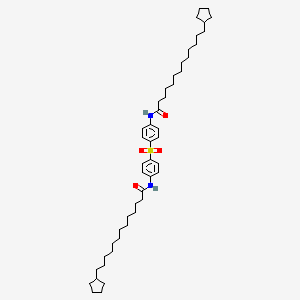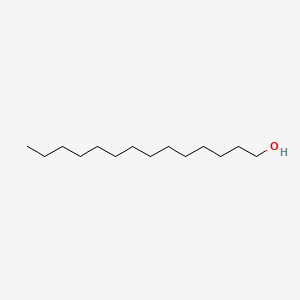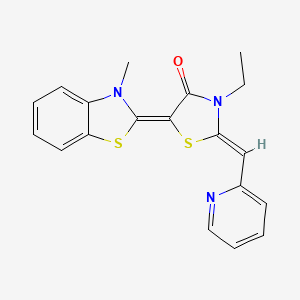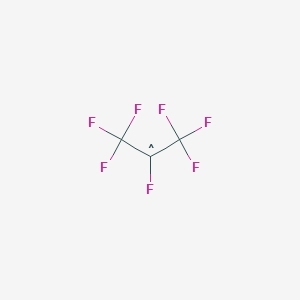
Heptafluoroisopropyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptafluoroisopropyl is a fluorinated organic compound characterized by the presence of seven fluorine atoms attached to an isopropyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications. It is often used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptafluoroisopropyl can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene with iodine monofluoride to produce this compound iodide . Another method includes the addition reaction of hexafluoroacetone with potassium fluoride, followed by crystallization to obtain heptafluoroisopropanol .
Industrial Production Methods: Industrial production of this compound compounds often involves the use of hexafluoropropylene as a starting material. The reaction with iodine and potassium fluoride or a mixture of iodine, chlorine, and hydrofluoric acid is commonly employed due to its cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Heptafluoroisopropyl compounds undergo various chemical reactions, including:
Oxidation: this compound iodide can be oxidized to form this compound alcohol.
Reduction: Reduction reactions can convert this compound ketones to corresponding alcohols.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Silver this compound and palladium catalysts are frequently used in substitution reactions.
Major Products:
Oxidation: this compound alcohol.
Reduction: this compound alcohols from ketones.
Substitution: this compound-substituted aromatic compounds.
Applications De Recherche Scientifique
Heptafluoroisopropyl compounds have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of heptafluoroisopropyl compounds involves their ability to participate in radical and ionic reactions. For example, this compound iodide acts as a radical initiator in various organic reactions, facilitating the formation of carbon-carbon bonds . The compound’s high electronegativity and stability make it an effective reagent in these processes.
Comparaison Avec Des Composés Similaires
Heptafluoroisopropyl compounds can be compared with other fluorinated compounds such as:
Hexafluoroisopropanol: Known for its use as a solvent in palladium-catalyzed C-H activation reactions.
Perfluoroisopropyl iodide: Similar in structure but with different reactivity and applications.
Nonafluoro-1-iodobutane: Another fluorinated compound used in organic synthesis with distinct properties.
This compound stands out due to its unique combination of stability, reactivity, and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
3248-60-0 |
|---|---|
Formule moléculaire |
C3F7 |
Poids moléculaire |
169.02 g/mol |
Nom IUPAC |
1,1,1,2,3,3,3-heptafluoropropane |
InChI |
InChI=1S/C3F7/c4-1(2(5,6)7)3(8,9)10 |
Clé InChI |
FKTXDTWDCPTPHK-UHFFFAOYSA-N |
SMILES canonique |
[C](C(F)(F)F)(C(F)(F)F)F |
Point d'ébullition |
-16.34 °C |
Color/Form |
Colorless gas |
Densité |
1.394 g/cu cm at 25 °C Critical density: 0.582 g/cu cm; heat of evaporation: 208.96 kJ/kg at BP |
melting_point |
-126.8 °C |
Description physique |
Liquid Liquefied gas; [MSDSonline] |
Densité de vapeur |
4.2 at 20 °C (Air = 1) |
Pression de vapeur |
VP: 390 kPa at 20 °C Vapor pressure (kPa): 86.7 at -20 °C; 196.2 at 0 °C; 390.2 at 20 °C; 702.9 at 40 °C; 1174.7 at 60 °C; 1857.2 at 80 °C; 2824.6 at 100 °C 3.41X10+3 mm Hg at 25 °C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B10858229.png)

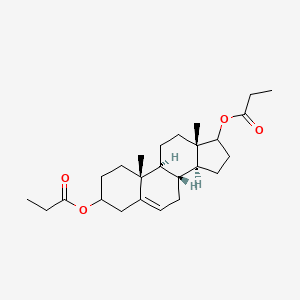
![4-[3-[[(1S)-1-(4-chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid](/img/structure/B10858261.png)
![sodium;6-[(2S,3aR)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazol-2-yl]-2-butyl-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]quinazolin-4-one](/img/structure/B10858262.png)
![(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B10858268.png)
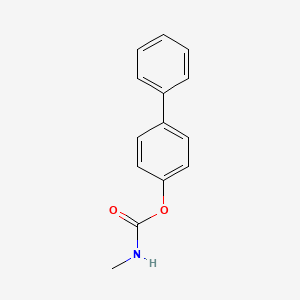
![(1R,5'S,6S,6'S,7R,8S,10R,11S,12S,14S,15S,16R,22R,25S,27R,28S,29R)-22-ethyl-7,11,15-trihydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858284.png)
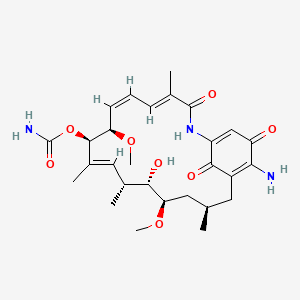
![(3beta,20beta)-3-[[[(1R,2S)-2-Carboxycyclohexyl]carbonyl]oxy]-11-oxoolean-12-en-29-oic acid](/img/structure/B10858294.png)
